4-(5-Methyl-2-(2-quinolyl)indol-3-yl)butanoic acid
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Overview
Description
4-(5-Methyl-2-(2-quinolyl)indol-3-yl)butanoic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Methyl-2-(2-quinolyl)indol-3-yl)butanoic acid typically involves multi-step organic reactions. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form an intermediate, which is then further reacted to form the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5-Methyl-2-(2-quinolyl)indol-3-yl)butanoic acid can undergo various types of chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may yield more saturated compounds.
Scientific Research Applications
4-(5-Methyl-2-(2-quinolyl)indol-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Methyl-2-(2-quinolyl)indol-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, leading to a range of biological effects. For example, it may bind to enzymes or receptors involved in cell signaling pathways, thereby modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Quinoline derivatives: Known for their antimalarial and antimicrobial activities.
Uniqueness
4-(5-Methyl-2-(2-quinolyl)indol-3-yl)butanoic acid is unique due to its specific structure that combines both indole and quinoline moieties. This unique structure may confer distinct biological activities and make it a valuable compound for further research and development.
Properties
Molecular Formula |
C22H20N2O2 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-(5-methyl-2-quinolin-2-yl-1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C22H20N2O2/c1-14-9-11-19-17(13-14)16(6-4-8-21(25)26)22(24-19)20-12-10-15-5-2-3-7-18(15)23-20/h2-3,5,7,9-13,24H,4,6,8H2,1H3,(H,25,26) |
InChI Key |
WQONZIRVALGVGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCCC(=O)O)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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